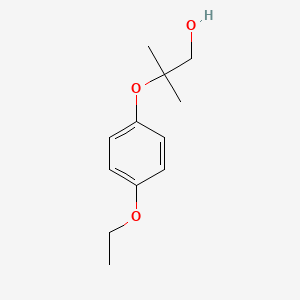
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with a unique structure that includes an ethoxyphenyl group attached to a methylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol typically involves the acylation of phenol to give phenyl isobutyrate, followed by a Fries rearrangement to obtain the desired product . Another method involves the preparation of 2-(4-ethoxyphenyl)-2-methyl propionic acid ethyl ester, which is then reduced to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the modification of functional groups on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Ethoxyphenyl)-2-methylpropanoic acid
- 2-(4-Ethoxyphenoxy)acetate
- 2-(4-Ethoxyphenyl)-2-methylpropyl alcohol
Uniqueness
Its ethoxyphenyl group and methylpropanol backbone make it versatile for various synthetic and industrial processes .
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(4-ethoxyphenoxy)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-5-7-11(8-6-10)15-12(2,3)9-13/h5-8,13H,4,9H2,1-3H3 |
Clé InChI |
DKYJTMRXPPMKRH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
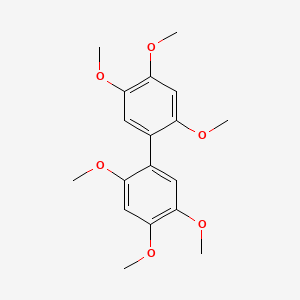
![Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester](/img/structure/B13837230.png)



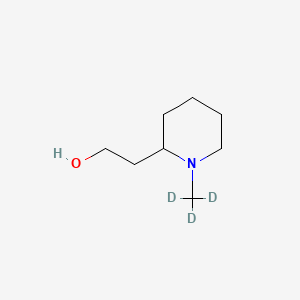

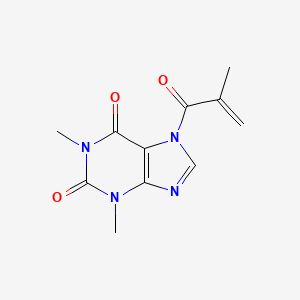
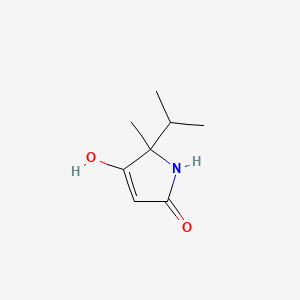
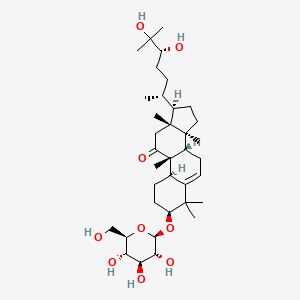
![3-Azabicyclo[3.3.1]nonane, 3-isopropyl-](/img/structure/B13837268.png)
